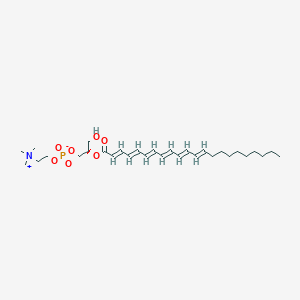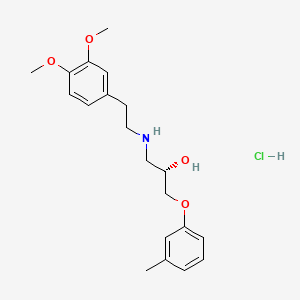
O-Acetyl-(-)-norscopolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Acetyl-(-)-norscopolamine is a derivative of the tropane alkaloid scopolamine. It is known for its pharmacological properties, particularly its anticholinergic effects. This compound is of interest in both medicinal chemistry and pharmacology due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-Acetyl-(-)-norscopolamine typically involves the acetylation of (-)-norscopolamine. The process begins with the extraction of (-)-norscopolamine from natural sources or its synthesis through chemical methods. The acetylation reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining the reaction mixture at a controlled temperature to ensure the selective acetylation of the hydroxyl group.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: O-Acetyl-(-)-norscopolamine undergoes various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield (-)-norscopolamine.
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Substitution: The acetyl group can be substituted with other acyl groups through transesterification reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products:
Hydrolysis: (-)-Norscopolamine.
Oxidation: N-oxide derivatives.
Substitution: Various acylated derivatives depending on the acylating agent used.
Applications De Recherche Scientifique
O-Acetyl-(-)-norscopolamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other tropane derivatives.
Biology: Studied for its effects on the nervous system, particularly its anticholinergic properties.
Medicine: Investigated for its potential therapeutic applications in treating motion sickness, postoperative nausea, and other conditions involving the cholinergic system.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mécanisme D'action
O-Acetyl-(-)-norscopolamine exerts its effects primarily through its anticholinergic activity. It acts as a competitive antagonist of muscarinic acetylcholine receptors, thereby inhibiting the action of acetylcholine. This leads to a decrease in parasympathetic nervous system activity, resulting in effects such as reduced glandular secretions, relaxation of smooth muscles, and dilation of pupils. The molecular targets include muscarinic receptors in various tissues, and the pathways involved are those related to cholinergic neurotransmission.
Comparaison Avec Des Composés Similaires
Scopolamine: A closely related compound with similar anticholinergic properties but without the acetyl group.
Atropine: Another tropane alkaloid with anticholinergic effects, used in similar therapeutic applications.
Hyoscyamine: An isomer of atropine with similar pharmacological properties.
Uniqueness: O-Acetyl-(-)-norscopolamine is unique due to its specific acetylation, which can influence its pharmacokinetics and pharmacodynamics. The acetyl group may affect the compound’s absorption, distribution, metabolism, and excretion, potentially offering advantages in certain therapeutic contexts compared to its non-acetylated counterparts.
Propriétés
IUPAC Name |
3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl (2S)-3-acetyloxy-2-phenylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-10(20)22-9-13(11-5-3-2-4-6-11)18(21)23-12-7-14-16-17(24-16)15(8-12)19-14/h2-6,12-17,19H,7-9H2,1H3/t12?,13-,14?,15?,16?,17?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAUMZBNIYQAMW-ARRBXOIYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C1=CC=CC=C1)C(=O)OC2CC3C4C(O4)C(C2)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H](C1=CC=CC=C1)C(=O)OC2CC3C4C(O4)C(C2)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5](/img/structure/B1147151.png)





![2-[4-(Aminomethyl)piperidin-1-yl]isoindole-1,3-dione](/img/structure/B1147164.png)
![2,2'-Dihydroxy-[1,1'-binaphthalene]-6,6'-disulfonic Acid SodiuM Salt](/img/structure/B1147165.png)



![trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran](/img/structure/B1147173.png)
